

Application Notes and Protocols: Synthesis of cIAP1 Ligand-Linker Conjugate 7

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Compound of Interest

Compound Name: cIAP1 Ligand-Linker Conjugates 7

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Introduction

This document provides a detailed protocol for the synthesis of cIAP1 Ligand-Linker Conjugate 7, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific target proteins by hijacking the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This technology offers a powerful strategy for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.

cIAP1 is a key regulator of cellular signaling pathways, including the NF- κ B pathway, and is involved in cell survival and apoptosis.[2][3][4][5] By utilizing a ligand that binds to cIAP1, it is possible to induce the degradation of a wide range of target proteins, making cIAP1 a versatile E3 ligase for PROTAC development.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of cIAP1 Ligand-Linker Conjugate 7.

Step	Compound	Molecular Weight (g/mol)	Yield (%)	Purity (%)
1. IAP Ligand Synthesis	IAP Ligand Intermediate	354.43	85	>98
2. Linker Synthesis	Activated Linker	287.31	75	>99
3. Conjugation	cIAP1 Ligand-Linker	623.74	60	>97
4. Final Conjugation	cIAP1 Ligand-Linker Conjugate 7	Varies	45	>95 (HPLC)

Note: The molecular weight of the final conjugate is dependent on the specific ligand for the target protein of interest.

Experimental Protocols

The synthesis of cIAP1 Ligand-Linker Conjugate 7 is a multi-step process involving the preparation of the cIAP1 ligand, functionalization of a linker, and subsequent conjugation to a ligand for the target protein.

Materials and Reagents

- (S)-2-amino-4-methylpentanoic acid methyl ester hydrochloride
- Boc-L-phenylalanine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- 1,6-Hexanediamine
- Triethylamine (TEA)

- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Hexanes
- Methanol (MeOH)
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system

Step 1: Synthesis of the cIAP1 Ligand (Bestatin-based)

- Dipeptide Coupling:
 - Dissolve Boc-L-phenylalanine (1.0 eq) and (S)-2-amino-4-methylpentanoic acid methyl ester hydrochloride (1.0 eq) in DCM.
 - Add TEA (2.2 eq) and stir the mixture at 0 °C for 15 minutes.
 - Add DCC (1.1 eq) and NHS (1.1 eq) and stir the reaction at room temperature for 12 hours.
 - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
 - Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
 - Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield the Boc-protected dipeptide.
- Boc Deprotection:
 - Dissolve the Boc-protected dipeptide in a 1:1 mixture of DCM and TFA.
 - Stir the solution at room temperature for 2 hours.
 - Remove the solvent under reduced pressure to obtain the cIAP1 ligand intermediate.

Step 2: Synthesis of the Linker

- Mono-Boc Protection of Diamine:
 - Dissolve 1,6-hexanediamine (5.0 eq) in DCM.
 - Add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 24 hours.
 - Wash the reaction mixture with water and brine.
 - Dry the organic layer over MgSO₄, filter, and concentrate to yield the mono-Boc-protected linker.
- Activation of the Linker:
 - To a solution of the mono-Boc-protected linker (1.0 eq) and N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) in acetonitrile, add TEA (2.5 eq).
 - Stir the reaction at room temperature for 4 hours.
 - Concentrate the mixture and purify by silica gel chromatography to obtain the NHS-activated mono-Boc-protected linker.

Step 3: Conjugation of cIAP1 Ligand to the Linker

- Coupling Reaction:

- Dissolve the cIAP1 ligand intermediate (1.0 eq) and the NHS-activated mono-Boc-protected linker (1.1 eq) in DMF.
- Add DIPEA (3.0 eq) and stir the reaction at room temperature for 16 hours.
- Dilute the reaction with EtOAc and wash with water and brine.
- Dry the organic layer and concentrate.
- Purify by silica gel chromatography to obtain the Boc-protected cIAP1 ligand-linker conjugate.
- Final Boc Deprotection:
 - Treat the Boc-protected conjugate with a 1:1 mixture of DCM and TFA for 2 hours at room temperature.
 - Concentrate under reduced pressure to yield the amine-functionalized cIAP1 ligand-linker conjugate.

Step 4: Conjugation to the Target Protein Ligand

The final step involves the conjugation of the amine-functionalized cIAP1 ligand-linker to a suitable ligand for the protein of interest. This typically involves an amide bond formation or other compatible coupling chemistry, depending on the functional groups present on the target ligand. The reaction conditions should be optimized for each specific target ligand.

Purification and Characterization

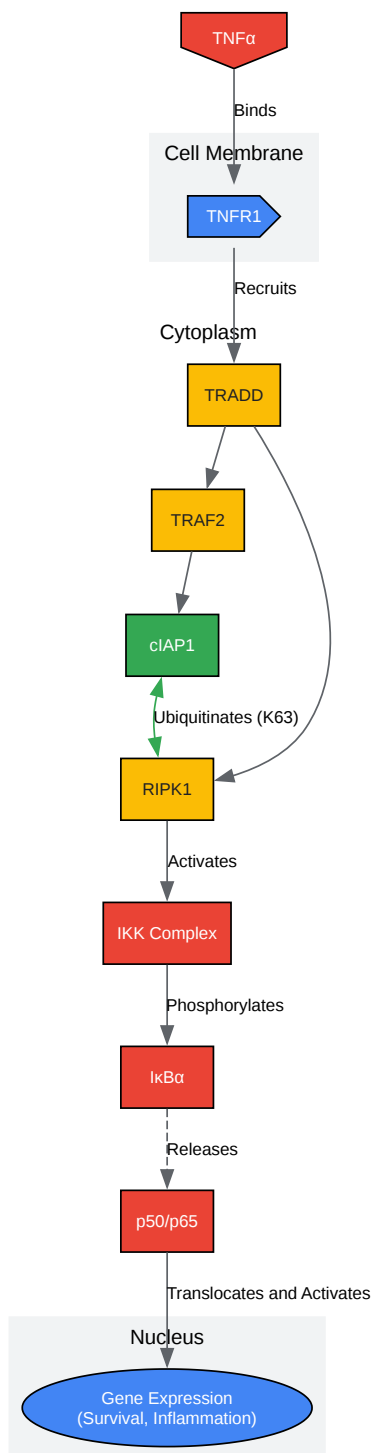
The final cIAP1 Ligand-Linker Conjugate 7 should be purified by reverse-phase HPLC to achieve high purity (>95%). The identity and purity of the final compound should be confirmed by analytical techniques such as:

- ^1H NMR and ^{13}C NMR: To confirm the chemical structure.
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
- Analytical HPLC: To determine the purity.

Visualizations

cIAP1 Signaling Pathway

cIAP1-Mediated NF- κ B Signaling Pathway



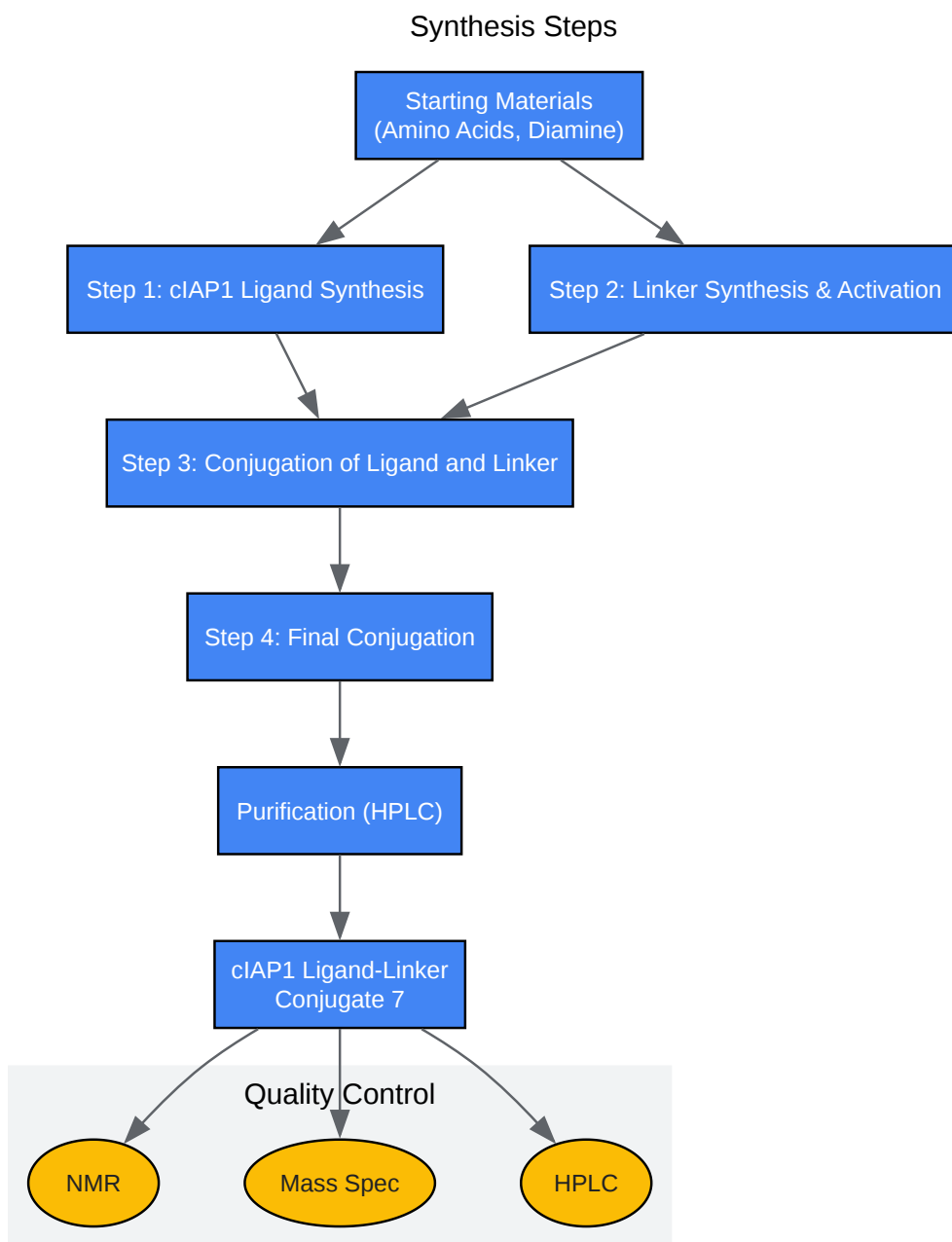
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Caption: cIAP1-mediated NF- κ B signaling pathway.

Synthesis Workflow for cIAP1 Ligand-Linker Conjugate

7

General Synthesis Workflow for cIAP1 Ligand-Linker Conjugate 7



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Caption: General synthesis workflow for cIAP1 Ligand-Linker Conjugate 7.

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